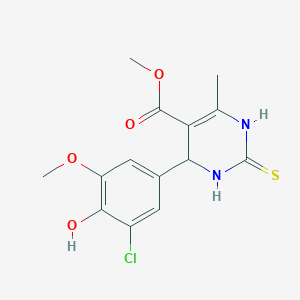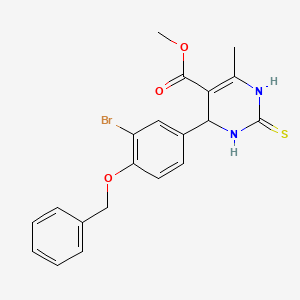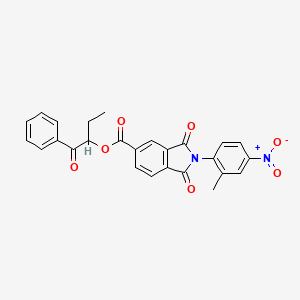![molecular formula C21H33NO6 B4041154 4-[4-(4-isopropylphenoxy)butyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4041154.png)
4-[4-(4-isopropylphenoxy)butyl]-2,6-dimethylmorpholine oxalate
Übersicht
Beschreibung
4-[4-(4-isopropylphenoxy)butyl]-2,6-dimethylmorpholine oxalate is a useful research compound. Its molecular formula is C21H33NO6 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.23078777 g/mol and the complexity rating of the compound is 361. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sorption and Environmental Behavior
The sorption behavior of related phenoxy herbicides, including compounds structurally similar to 4-[4-(4-isopropylphenoxy)butyl]-2,6-dimethylmorpholine oxalate, has been extensively studied, providing insights into their environmental fate and interaction with soil components. Sorption to soil organic matter and iron oxides significantly influences the mobility and bioavailability of these herbicides, affecting their environmental persistence and potential for causing contamination. Such studies underline the importance of understanding the sorption dynamics for environmental risk assessment and management of phenoxy herbicides (Werner, Garratt, & Pigott, 2012).
Antioxidant Activity
Research on the antioxidant activity of various compounds, including those structurally related to this compound, highlights their potential applications in food engineering, medicine, and pharmacy. The ability of these compounds to scavenge free radicals and act as antioxidants can be applied to the development of new therapeutic agents and preservation techniques, contributing to health and food safety (Munteanu & Apetrei, 2021).
Aquatic Toxicity and Environmental Impact
The aquatic toxicity of bisphenol A, a compound with structural similarities to this compound, has been reviewed to assess its impact on aquatic organisms. Understanding the environmental concentrations and toxicity thresholds of such compounds is crucial for evaluating their potential to cause adverse effects in aquatic ecosystems, guiding regulatory and mitigation strategies to protect water quality and aquatic life (Staples, Woodburn, Caspers, Hall, & Klečka, 2002).
Synthetic Phenolic Antioxidants
The environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, similar in function to this compound, have been explored in recent studies. These compounds, used to prolong product shelf life, pose potential health risks due to their toxicity and persistence in the environment. Research in this area informs public health policy and consumer safety guidelines, highlighting the need for the development of safer and more sustainable antioxidants (Liu & Mabury, 2020).
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-[4-(4-propan-2-ylphenoxy)butyl]morpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO2.C2H2O4/c1-15(2)18-7-9-19(10-8-18)21-12-6-5-11-20-13-16(3)22-17(4)14-20;3-1(4)2(5)6/h7-10,15-17H,5-6,11-14H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLBJXMCAKMUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=CC=C(C=C2)C(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2S,4R)-1-methyl-4-{[(1-pyrimidin-2-ylpiperidin-4-yl)carbonyl]amino}pyrrolidine-2-carboxylate](/img/structure/B4041072.png)

![3-Methyl-1-[2-(2-propan-2-yloxyphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4041083.png)
![3-(1-ethylpropyl)-2-oxo-1-pent-2-yn-1-yl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B4041090.png)
![[3-[(Z)-[3-(3-methylphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B4041091.png)

![N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4041101.png)
![1-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4041103.png)
![4-[2-[2-(3,4-Dichlorophenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041109.png)
![N-[2-(dimethylamino)ethyl]-3,4-dimethylbenzamide](/img/structure/B4041111.png)
![1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4041115.png)

![3,5-Dimethyl-1-[2-(4-nitrophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4041129.png)
![4-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B4041134.png)
